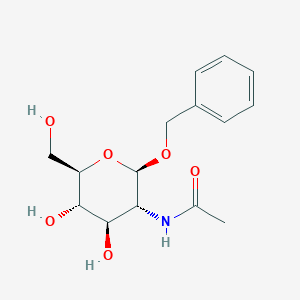

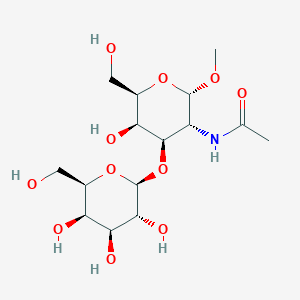

苄基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷

描述

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a biomedical compound used for studying bacterial infections by inhibiting biofilm formation . It also shows potential in cancer research as a novel glycosylation inhibitor, offering promising avenues for drug discovery and development .

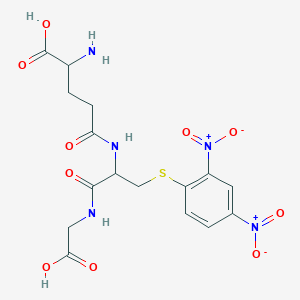

Molecular Structure Analysis

The molecular formula of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is C15H21NO6 . Its molecular weight is 311.33 . The IUPAC name is benzyl 2-(acetylamino)-2-deoxyhexopyranoside .

Physical And Chemical Properties Analysis

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a white to pale yellow powder . The compound should be stored at a temperature of -20°C .

科学研究应用

Biomedical Research

This compound is used in biomedical research for studying bacterial infections . It has been found to inhibit biofilm formation, which is a key factor in the development and persistence of many bacterial infections .

Cancer Research

“Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside” shows potential in cancer research as a novel glycosylation inhibitor . Glycosylation is a process that attaches glycans to proteins, lipids, or other organic molecules. This process is critical in cellular functions like cell-cell adhesion, and it’s often dysregulated in cancer cells .

Drug Discovery and Development

The compound offers promising avenues for drug discovery and development . Its ability to inhibit biofilm formation and alter glycosylation patterns can be leveraged to develop new therapeutic strategies for treating bacterial infections and cancer .

Enzyme Substrate

“Benzyl 2-Acetamido-2-deoxy-D-glucopyranoside” acts as an efficient substrate for enzymes to catalyze specific reactions . This property is widely used in the biomedical industry for the development of pharmaceutical drugs targeting bacterial infections and diseases related to abnormal glycosylation .

作用机制

Target of Action

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside, also known as Benzyl N-acetyl-β-D-glucosaminide , is a biomedical compound used for studying bacterial infections

Mode of Action

It is known to inhibit glycosyltransferase incorporation of glucosamine into o-glycans .

Biochemical Pathways

The compound affects the biochemical pathways involving glycosyltransferase and the incorporation of glucosamine into O-glycans . This can lead to the suppression of mucin biosynthesis, which is a key process in the formation of a protective mucus layer in various organs .

Result of Action

The compound’s action results in the suppression of mucin biosynthesis and the inhibition of MUC1 expression in certain cell lines, such as the breast cancer cell line MDF-7 . This suggests potential applications in cancer research.

安全和危害

未来方向

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236521 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

13343-67-4 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)